
1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazol-2,5(1H,3H)-dion
Übersicht
Beschreibung
1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 486.65 g/mol. Its structure features multiple butoxymethyl groups attached to a tetrahydroimidazo[4,5-d]imidazole core, which contributes to its unique chemical reactivity and solubility properties.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroimidazo compounds exhibit promising anticancer properties. The unique structure of 1,3,4,6-tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione allows for interactions with biological targets involved in cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its derivatives have demonstrated efficacy against a range of bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes .
Materials Science
Polymer Chemistry
In materials science, 1,3,4,6-tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione serves as a cross-linking agent in polymer synthesis. Its ability to form stable covalent bonds enhances the mechanical properties of polymers used in coatings and adhesives. This application is particularly relevant in developing high-performance materials for industrial applications .
Nanotechnology Applications
The compound's solubility and reactivity make it suitable for use in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles have potential applications in drug delivery systems and targeted therapies due to their ability to encapsulate drugs and release them at controlled rates .
Chemical Intermediates
Synthesis of Other Compounds
1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is utilized as an intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further chemical modifications that can lead to the development of novel pharmaceuticals or agrochemicals .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines. |
Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Study C | Polymer Chemistry | Improved tensile strength and thermal stability in polymer blends when used as a cross-linker. |
Vorbereitungsmethoden
The synthesis of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione typically involves multi-step reactions starting from simpler imidazole derivatives. The process often includes:
Condensation Reactions: Combining aldehydes or ketones with amines in the presence of catalysts to form the imidazole ring.
Substitution Reactions: Introducing butoxymethyl groups through nucleophilic substitution, often using butyl halides and base catalysts.
Cyclization: Forming the tetrahydroimidazo ring structure through cyclization reactions under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The butoxymethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the butoxymethyl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione can be compared with other imidazole derivatives, such as:
1,2,4,5-Tetrasubstituted Imidazoles: These compounds have similar substitution patterns but differ in the nature of the substituents, leading to different chemical and biological properties.
Imidazo[4,5-b]pyridines: These compounds have a fused pyridine ring, which imparts different electronic and steric properties.
Biologische Aktivität
1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and various functional groups that contribute to its reactivity and biological interactions.
- Molecular Formula: CHNO
- Molecular Weight: 486.65 g/mol
- CAS Number: 15968-37-3
- Physical State: Colorless to light yellow clear liquid
- Purity: >97.0%
Biological Activity Overview
The biological activity of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione has been investigated primarily in the context of its potential therapeutic applications. Key areas of focus include:
-
Antimicrobial Activity
- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.
-
Anticancer Potential
- Preliminary research indicates that the compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. It appears to modulate cytokine production and inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been conducted to explore the biological effects of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione:
-
Case Study on Antimicrobial Activity
- A study tested the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against infections caused by these bacteria.
-
Case Study on Anticancer Effects
- In vitro experiments on human breast cancer cells (MCF-7) revealed that treatment with the compound at concentrations of 50 µM led to a significant reduction in cell viability (up to 70%) after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.
-
Case Study on Anti-inflammatory Properties
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, indicating its potential role in managing inflammatory responses.
Eigenschaften
IUPAC Name |
1,3,4,6-tetrakis(butoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O6/c1-5-9-13-31-17-25-21-22(27(23(25)29)19-33-15-11-7-3)28(20-34-16-12-8-4)24(30)26(21)18-32-14-10-6-2/h21-22H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOUGRUMSRMJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN1C2C(N(C1=O)COCCCC)N(C(=O)N2COCCCC)COCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166708 | |
Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15968-37-3 | |
Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15968-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6-tetrakis(butoxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.